Tolpyralate
CAS No.: 1101132-67-5
Cat. No.: VC2805208
Molecular Formula: C21H28N2O9S
Molecular Weight: 484.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1101132-67-5 |
|---|---|
| Molecular Formula | C21H28N2O9S |
| Molecular Weight | 484.5 g/mol |
| IUPAC Name | 1-[2-ethyl-4-[3-(2-methoxyethoxy)-2-methyl-4-methylsulfonylbenzoyl]pyrazol-3-yl]oxyethyl methyl carbonate |
| Standard InChI | InChI=1S/C21H28N2O9S/c1-7-23-20(31-14(3)32-21(25)29-5)16(12-22-23)18(24)15-8-9-17(33(6,26)27)19(13(15)2)30-11-10-28-4/h8-9,12,14H,7,10-11H2,1-6H3 |
| Standard InChI Key | GHLCSCRDVVEUQD-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)OCCOC)C)OC(C)OC(=O)OC |
| Canonical SMILES | CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)OCCOC)C)OC(C)OC(=O)OC |
Introduction
Chemical Properties and Structure
Tolpyralate is formally named 1-[[1-ethyl-4-[3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoyl]-1H-pyrazol-5-yl]oxy]ethyl methyl carbonate, with the Chemical Abstracts Service (CAS) registry number 1101132-67-5 . Its molecular formula is C21H28N2O9S, corresponding to a molecular weight of 484.52 g/mol .
The compound is characterized by its complex structure, incorporating several functional groups including a pyrazole ring, benzoyl group, methyl sulfone, methoxyethoxy substituent, and a carbonate ester moiety. According to the Chemical Entities of Biological Interest (ChEBI) definition, tolpyralate is "a benzoylpyrazole that is 1H-pyrazole substituted by an ethyl, 3-(2-methoxyethoxy)-2-methyl-4-(methylsulfonyl)benzoyl, and 1-[(methoxycarbonyl)oxy]ethoxy groups at positions 1, 4 and 5, respectively" .
Physicochemical Properties
The physical and chemical characteristics of tolpyralate significantly influence its environmental behavior, formulation properties, and biological activity. These properties are summarized in the following table:
| Parameter | Value |
|---|---|
| Melting point/range | 127 to 129 °C |
| pH | 5.9 |
| Density | 1.32 g/mL |
| Water solubility (20°C) | 26.5 mg/L |
| Vapor pressure at 25°C | 4.4 x10^-6 mm Hg |
| Octanol/water partition coefficient (Log KOW) | 1.9 |
| Physical state | Slightly brown solid |
Additionally, tolpyralate demonstrates varying solubility in different organic solvents, with solubility values (in mg/L at 20°C) of: n-heptane (0.03), xylene (18.3), 1,2-dichloroethane (>250), acetone (148), methanol (11.6), n-octanol (0.6), and ethyl acetate (92.3) .
The UV/visible absorption spectrum shows maximum absorbance at 259.6 nm in acidic and neutral conditions, while in alkaline environments (pH 13.3), the compound exhibits multiple absorption maxima at 253.0, 285.4, and 310.2 nm .
Synthesis of Tolpyralate
The industrial synthesis of tolpyralate follows a multi-step process, beginning with 2,6-dichlorotoluene as the primary starting material. The synthesis pathway involves several chemical transformations to construct the complex molecular architecture of the final compound .
Synthetic Route
The synthetic process can be summarized in the following key steps:
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Preparation of the required acid (compound 80) from 2,6-dichlorotoluene (compound 76)
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Friedel-Crafts reaction of compound 76 with mesyl chloride
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Regioselective aromatic substitution of the resulting compound 77 with compound 78 under basic conditions
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Palladium-catalyzed carbonylation of compound 79 under high pressure
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O-acylation with a pyrazolone (compound 81)
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O-acyl to C-acyl rearrangement to yield pyrazole (compound 82)
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Alkylation of the sodium salt of pyrazole 82 with compound 83 under phase transfer conditions to produce tolpyralate
Detailed Synthesis Procedure
A more detailed account of the synthesis involves treating 2,6-dichlorotoluene with methanesulfonyl chloride in the presence of iron(III) chloride at 120°C. The reaction mixture is then treated with hydrochloric acid and 2-propanol, followed by extraction and purification steps .
The subsequent stage involves carbonylation of an intermediate (compound 50.0 g, 179 mmol) using a palladium catalyst under carbon monoxide pressure (2.5 MPa) at 160°C. The resulting carboxylic acid derivative is then converted to an acid chloride using thionyl chloride .
This acid chloride is reacted with 1-ethyl-1H-pyrazol-5-ol in the presence of trimethylamine, followed by heating to 80°C to promote Fries rearrangement. The final step involves reaction with 1-chloroethyl methyl carbonate in the presence of tetra-n-butylammonium bromide at 90-100°C, yielding tolpyralate as a slightly brown solid with a melting point of 124-126°C .
Mode of Action
Tolpyralate exhibits its herbicidal effect through inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which plays a crucial role in the tyrosine degradation pathway in plants . This inhibition disrupts multiple biosynthetic processes with cascading effects on plant physiology.
Biochemical Mechanism
Upon absorption by plant tissues, tolpyralate blocks the HPPD enzyme, which is essential for the biosynthesis of plastoquinone and alpha-tocopherol compounds . Plastoquinone serves as an electron acceptor in photosystem II and is required for the formation of carotenoid pigments, which protect chlorophyll from photodegradation .
The inhibition of HPPD leads to reduced plastoquinone production, which subsequently prevents the synthesis of carotenoids. Without these protective pigments, chlorophyll molecules become vulnerable to destruction by sunlight, causing characteristic bleaching symptoms in sensitive plants .
Physiological Effects
The physiological consequences of tolpyralate action include:
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Disruption of carotenoid biosynthesis
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Accumulation of reactive oxygen species
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Destruction of chlorophyll by photooxidation
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Bleaching of new plant growth
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Cessation of photosynthesis
While complete weed death can take up to two weeks following treatment, affected plants cease to compete with corn crops almost immediately after application . Corn plants demonstrate natural tolerance to tolpyralate due to their ability to rapidly metabolize the compound into inactive forms before it can cause significant damage to the plant's physiological systems .
Agricultural Applications
Tolpyralate has been registered for use in multiple corn crop types, including field corn, seed corn, sweet corn, and popcorn . Its broad-spectrum activity against both grass and broadleaf weeds makes it a valuable tool in integrated weed management programs.
Application Parameters
Tolpyralate is predominantly used as a post-emergence herbicide, typically applied when corn has reached the appropriate growth stage and weeds are actively growing. According to label recommendations:
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Application timing: Post-emergence on corn up to 20 inches tall or up to and including V6 growth stage, whichever is more restrictive
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Recommended rate: 30-40 g active ingredient per hectare (g·ai·ha^-1)
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Tank mixture partner: Typically co-applied with atrazine (560-1120 g·ai·ha^-1) to increase speed of activity and expand the control spectrum
Weed Control Spectrum
Research has demonstrated variability in weed species sensitivity to tolpyralate. Some species show high susceptibility to tolpyralate alone, while others require the addition of atrazine for optimal control .
Highly sensitive weed species (controlled >90% with lower than label rates of tolpyralate at 15.5 g·ai·ha^-1):
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Velvetleaf (Abutilon theophrasti)
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Common ragweed (Ambrosia artemisiifolia)
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Lambsquarters (Chenopodium album)
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Redroot pigweed (Amaranthus retroflexus)
Moderately sensitive weed species (requiring addition of atrazine for ≥90% control):
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Ladysthumb (Persicaria maculosa)
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Wild mustard (Sinapis arvensis)
The combination of tolpyralate plus atrazine demonstrates excellent control of many common annual grass and broadleaf weeds with adequate crop safety margins in most corn varieties .
Adjuvant Influence
Research indicates that the efficacy of tolpyralate plus atrazine can be influenced by the selection of adjuvants. Studies have concluded that in the absence of Roundup WeatherMAX, optimal weed control is achieved with tolpyralate + atrazine + methylated seed oil (MSO) . This finding highlights the importance of proper formulation and tank mixture preparation for maximizing herbicidal performance.
Recent Research Findings
Recent scientific investigations have revealed important new insights regarding tolpyralate's interactions with certain corn genotypes, which has significant implications for agricultural applications.
Implications for Agriculture
The discovery of genetic vulnerability in certain corn varieties has important implications for:
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Corn breeding programs, which may need to incorporate specific screening for tolpyralate sensitivity
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Seed companies, which should identify and label tolpyralate-sensitive varieties
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Farmers, who need to be aware of potential risks when applying tolpyralate to sensitive corn varieties
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Regulatory agencies, which may need to update guidance regarding tolpyralate use
This research underscores the importance of understanding the genetic basis of herbicide tolerance in crop plants and highlights the ongoing need for comprehensive testing of herbicide-crop interactions.
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